molecular formula C18H19NO5 B3006673 N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 591747-13-6

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B3006673
CAS No.: 591747-13-6
M. Wt: 329.352
InChI Key: NGPNJUPZPBLRPV-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a phenoxy acetamide derivative characterized by a 2-ethoxyphenyl group attached to the acetamide nitrogen and a 4-formyl-2-methoxyphenoxy moiety. The ethoxy group enhances lipophilicity, while the formyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-3-23-15-7-5-4-6-14(15)19-18(21)12-24-16-9-8-13(11-20)10-17(16)22-2/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPNJUPZPBLRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including an ethoxyphenyl moiety, a formyl group, and a methoxyphenoxy group, which collectively contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO4C_{12}H_{15}NO_4. The compound can be characterized by the following structural features:

  • Ethoxy Group : Enhances lipophilicity and potentially influences membrane permeability.
  • Formyl Group : Capable of forming covalent bonds with nucleophiles, which may alter the function of biological targets.
  • Methoxyphenoxy Group : Can interact with hydrophobic pockets in proteins, affecting their activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can react with nucleophilic sites on proteins or enzymes, potentially leading to changes in their structure and function. The methoxy and ethoxy groups may enhance the compound's solubility and binding affinity, facilitating its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, which could have implications in treating chronic inflammatory conditions.
  • Enzyme Inhibition : Some studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.

Study 1: Antimicrobial Properties

A study conducted by researchers at the University of Bath synthesized various analogs of this compound. Among these, certain derivatives showed significant antimicrobial activity against common pathogens. The most active compounds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anti-inflammatory Activity

In vitro assays were performed to assess the anti-inflammatory effects of this compound. Results indicated a dose-dependent reduction in pro-inflammatory cytokine production in human cell lines stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Study 3: Enzyme Inhibition

A pharmacological evaluation revealed that this compound acts as an inhibitor of certain key enzymes involved in metabolic pathways. The IC50 values were determined through enzyme assays, showing promising inhibition profiles that warrant further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (nM)
N-(4-ethoxyphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamideStructureModerate antimicrobial850
N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamideStructureSignificant antimicrobial600
N-(4-ethoxyphenyl)-2-(4-methylthio-2-methoxyphenoxy)acetamideStructureWeak antimicrobial1200

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

A. Nitro vs. Ethoxy Groups

  • N-(4-Nitrophenyl) Analog (CAS 247592-74-1): Replacing the 2-ethoxyphenyl with a 4-nitrophenyl group introduces strong electron-withdrawing effects. The nitro group reduces lipophilicity (logP ~1.2 vs. ~2.5 for the ethoxy variant) and may enhance reactivity in electrophilic substitutions.
  • This derivative showed moderate activity in preliminary cytotoxicity screens .

B. Positional Isomerism

  • N-(4-Ethoxyphenyl) Analog (CID 774742): Shifting the ethoxy group to the 4-position alters steric interactions. The 4-ethoxy variant has a lower melting point (mp ~120°C vs. ~145°C for the 2-ethoxy compound) due to reduced crystallinity, as noted in thermal analysis studies .

Modifications in the Phenoxy Moiety

A. Halogenated Derivatives

  • 5-Bromo-4-Formyl Analog (CAS 486993-08-2) : Bromine substitution at the 5-position increases molecular weight (392.24 g/mol) and polar surface area (PSA ~85 Ų). This compound demonstrated enhanced binding to kinase targets in silico studies .
  • 5-Chloro-2-Ethoxy Analog (CAS 579520-56-2) : The chloro-ethoxy combination in this derivative improves metabolic stability (t½ ~4.2 h in hepatic microsomes) compared to the parent compound (t½ ~2.8 h) .

B. Methyl and Methoxy Variants

  • N-(2-Methylphenyl) Analog (EN300-227956) : A methyl group at the 2-position reduces PSA (from ~110 Ų to ~95 Ų) and increases ClogP by ~0.5 units, favoring blood-brain barrier penetration in rodent models .
  • N-(4-Methoxyphenyl) Analog : The 4-methoxy group enhances solubility in aqueous buffers (logS ~-3.2 vs. ~-4.1 for the ethoxy variant) but reduces anticancer potency (IC50 ~45 μM vs. ~28 μM in MCF-7 cells) .

Physicochemical and Pharmacological Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) ClogP PSA (Ų) Notable Activity/Findings
Target Compound C₁₈H₁₉NO₅ 329.35 2.5 110 Under investigation for kinase inhibition
N-(4-Nitrophenyl) Analog C₁₆H₁₄N₂O₆ 330.29 1.2 128 Discontinued (toxicity concerns)
N-(3,4-Dichlorophenyl) Analog C₁₆H₁₃Cl₂NO₄ 354.19 3.8 95 Moderate cytotoxicity (HCT-116 IC₅₀ = 12 μM)
5-Bromo-4-Formyl Analog C₁₈H₁₈BrNO₄ 392.24 3.2 85 Enhanced kinase binding (Kd ~0.8 μM)
N-(4-Ethoxyphenyl) Analog C₁₈H₁₉NO₅ 329.35 2.3 105 Lower melting point (mp 120°C)

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature80–100°C (reflux)
BaseK₂CO₃
Purification MethodColumn Chromatography
Yield Range45–60%

Q. Table 2: Analytical Techniques for Characterization

TechniqueCritical Data PointReference
¹H NMRδ 10.1 (formyl proton)
XRDC–H···O bond length: 2.8 Å
HPLC PurityRetention time: 8.2 min

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